2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol
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Overview
Description
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is an organic compound that features a pyrazole ring, a piperazine moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-phenol-1H-pyrazoles: These compounds share the pyrazole and phenol moieties but lack the piperazine group.
4-halogeno-3-phenol-1H-pyrazoles: These derivatives have halogen substituents on the phenol ring, which can alter their chemical properties.
2-(1-phenol-1H-pyrazol-5-yl)phenols: These compounds have a similar structure but differ in the position of the phenol group.
Uniqueness
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is unique due to the presence of the piperazine moiety, which can enhance its biological activity and solubility. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential therapeutic applications .
Properties
CAS No. |
1319148-50-9 |
---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.423 |
IUPAC Name |
2-[[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H22N4O/c25-19-9-5-4-8-17(19)15-23-10-12-24(13-11-23)20-14-18(21-22-20)16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2,(H,21,22) |
InChI Key |
RJMPUHWPGAYIGY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C3=NNC(=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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